molecular formula C25H17F2N3O3S B2660478 N-(3-fluorophenyl)-2-({5-[(4-fluorophenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide CAS No. 866873-66-7

N-(3-fluorophenyl)-2-({5-[(4-fluorophenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide

Cat. No.: B2660478
CAS No.: 866873-66-7
M. Wt: 477.49
InChI Key: JYOZQMIAVFFMKG-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-2-({5-[(4-fluorophenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7400^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide is a complex organic compound characterized by its unique tricyclic structure and multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-2-({5-[(4-fluorophenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core tricyclic structure, followed by the introduction of the fluorophenyl and sulfanylacetamide groups. Common reagents used in these reactions include fluorobenzene derivatives, acyl chlorides, and thiols. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-2-({5-[(4-fluorophenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert ketone groups to alcohols.

    Substitution: Halogen atoms in the fluorophenyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with factors such as temperature, solvent, and pH playing crucial roles.

Major Products

The major products formed from these reactions depend on the specific transformation. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

N-(3-fluorophenyl)-2-({5-[(4-fluorophenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide has several scientific research applications:

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It is used in studies investigating its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Research explores its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound’s unique structure makes it valuable in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-2-({5-[(4-fluorophenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluorophenyl)-3,5-dimethoxybenzamide
  • N-(4-fluorophenyl)-2-oxoacetamide

Uniqueness

Compared to similar compounds, N-(3-fluorophenyl)-2-({5-[(4-fluorophenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide stands out due to its tricyclic structure and the presence of multiple functional groups. These features confer unique chemical reactivity and potential for diverse applications in scientific research.

Properties

IUPAC Name

N-(3-fluorophenyl)-2-[[3-[(4-fluorophenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17F2N3O3S/c26-16-10-8-15(9-11-16)13-30-24(32)23-22(19-6-1-2-7-20(19)33-23)29-25(30)34-14-21(31)28-18-5-3-4-17(27)12-18/h1-12H,13-14H2,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYOZQMIAVFFMKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=O)N(C(=N3)SCC(=O)NC4=CC(=CC=C4)F)CC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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